2-(Cyclopropylamino)nicotinic acid
Overview
Description
“2-(Cyclopropylamino)nicotinic acid” is a chemical compound with the molecular formula C9H10N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylamino)nicotinic acid” is represented by the formula C9H10N2O2 . The InChI code for this compound is 1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Cyclopropylamino)nicotinic acid” are not detailed in the sources I found, nicotinic acid and its derivatives are known to participate in various chemical reactions .Scientific Research Applications
Receptor Interaction and Lipid Regulation
2-(Cyclopropylamino)nicotinic acid interacts with specific receptors like PUMA-G and HM74, which are expressed in adipose tissue and are identified as nicotinic acid receptors. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels through a Gi-protein-mediated inhibition, affecting lipid metabolism and potentially aiding in the treatment of dyslipidemia (Tunaru et al., 2003).
Role in Cardiovascular Health
Nicotinic acid, a derivative of 2-(Cyclopropylamino)nicotinic acid, has been clinically used for over 40 years in treating dyslipidemia, leading to normalization of cardiovascular risk factors. It is believed to work through G-protein-coupled receptors, contributing to its lipid-modifying actions. This is pivotal in developing drugs for treating dyslipidemia and associated cardiovascular diseases (Wise et al., 2003).
Impact on Atherosclerosis
Research indicates that 2-(Cyclopropylamino)nicotinic acid could inhibit the progression of atherosclerosis in animal models. This effect seems to be mediated through its receptor, GPR109A, expressed in immune cells, and does not solely depend on its lipid-modifying properties. It suggests that GPR109A mediates anti-inflammatory effects beneficial for treating atherosclerosis (Lukasova et al., 2011).
GPER-mediated Signaling in Cancer Research
Nicotinic acid and its amide form, nicotinamide, have been found to activate GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts, leading to up-regulation of target genes through the EGFR/ERK transduction pathway. This finding extends the understanding of the biological action of these molecules and their potential application in cancer therapy (Santolla et al., 2014).
Industrial Production and Environmental Impact
A recent study discusses ecological methods to produce nicotinic acid, a derivative of 2-(Cyclopropylamino)nicotinic acid, from commercially available raw materials. This research focuses on greener production methods with potential industrial applications, emphasizing the importance of sustainable practices in chemical manufacturing (Lisicki et al., 2022).
Herbicidal Activity
Research on novel N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has shown promising herbicidal activity against certain plant species. This study contributes to the development of new herbicides based on natural products, highlighting the agricultural applications of nicotinic acid derivatives (Yu et al., 2021)
Future Directions
Nicotinic acid and its derivatives have shown potential in treating various diseases, including cardiovascular disease, neurological problems, diabetes, and skin diseases . The future directions of research on “2-(Cyclopropylamino)nicotinic acid” could involve exploring its potential therapeutic applications.
properties
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNJGOBMXAPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434463 | |
Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)nicotinic acid | |
CAS RN |
639807-18-4 | |
Record name | 2-(Cyclopropylamino)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639807-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-(cyclopropylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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